molecular formula C6H9BO3 B7971635 Phenylboronic acid hydrate

Phenylboronic acid hydrate

Cat. No.: B7971635
M. Wt: 139.95 g/mol
InChI Key: KFRHUGNVGASGEY-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Phenylboronic Acid Chemistry

The journey of phenylboronic acid began in the late 19th century. Its first synthesis was reported in 1880 by Michaelis and Becker, who prepared benzeneboronyl dichloride, a precursor that readily hydrolyzes to form phenylboronic acid. georganics.sk For decades, boronic acids were primarily of academic interest. However, their modern relevance skyrocketed with the advent of palladium-catalyzed cross-coupling reactions.

The most notable of these is the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds by coupling a boronic acid with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orggeorganics.sk This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a fundamental tool in organic synthesis, particularly in the pharmaceutical and materials science industries for constructing complex molecules. acs.org Beyond the Suzuki reaction, phenylboronic acid participates in other significant transformations, including Heck-type cross-couplings with alkenes and alkynes and the formation of aryl azides and nitroaromatics. wikipedia.orggeorganics.sk The thermal dehydration of phenylboronic acid yields boroxines, which are trimeric anhydrides of the acid. wikipedia.org

Foundational Research on Phenylboronic Acid Hydrate (B1144303) and its Derivatives

Foundational research has illuminated the synthesis, structure, and fundamental reactivity of phenylboronic acid hydrate. One of the most common and efficient methods for its preparation involves the reaction of a Grignard reagent, phenylmagnesium bromide, with trimethyl borate (B1201080), followed by hydrolysis of the resulting ester. ontosight.aigeorganics.skacs.org

Structurally, the phenylboronic acid molecule is planar with an sp²-hybridized boron atom that possesses a vacant p-orbital, contributing to its Lewis acidic nature. wikipedia.org In its crystalline state, it forms orthorhombic crystals where molecules pair up into dimeric units through hydrogen bonding. wikipedia.org These dimers are then interconnected into an extended hydrogen-bonded network. wikipedia.org The hydrate form is crucial for stabilizing this structure. Research on molecular complexes of phenylboronic acid derivatives has confirmed the significant role of water molecules in structure stabilization through extensive hydrogen bonding networks. acs.org

A key aspect of foundational research has been the study of the reversible interaction between phenylboronic acid and diols (compounds containing two hydroxyl groups). This reaction forms five- or six-membered cyclic boronate esters, a property that is central to many of its modern applications. georganics.sk This reactivity also allows phenylboronic acid to be used as a protecting group for diols in complex organic syntheses. wikipedia.org The acidity (pKa) of the boronic acid is a critical factor, as the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate ester is pH-dependent. nih.govethz.ch For phenylboronic acid, the pKa is approximately 8.8, but this can be tuned by introducing electron-withdrawing groups to the phenyl ring to enhance binding affinity under physiological conditions. wikipedia.orgethz.ch

Table 1: Physicochemical Properties of Phenylboronic Acid

PropertyValue
Chemical Formula C₆H₇BO₂
Molar Mass 121.93 g/mol
Appearance White to yellow powder
Melting Point 216 °C (421 °F; 489 K)
Solubility in water 10 g/L (at 20 °C)
Solubility Soluble in most polar organic solvents like diethyl ether and ethanol; poorly soluble in hexanes and carbon tetrachloride.
Acidity (pKa) 8.83
Molecular Symmetry C₂ᵥ

Data sourced from references wikipedia.org.

Interdisciplinary Significance of Phenylboronic Acid in Contemporary Chemical Science

The unique properties of phenylboronic acid have established it as a vital compound in a wide array of scientific fields beyond traditional organic synthesis. Its interdisciplinary significance is continually expanding, driven by innovative research.

In medicinal chemistry and chemical biology , phenylboronic acid and its derivatives are at the forefront of developing new diagnostic and therapeutic tools. nih.gov Their ability to selectively bind with diols is exploited to create sensors for carbohydrates. wikipedia.orgacs.org This has led to the development of glucose-responsive systems, such as hydrogels that can release insulin (B600854) in response to high glucose levels, offering potential advancements in diabetes management. researchgate.netresearchgate.net Furthermore, derivatives have been designed to target sialic acids, which are often overexpressed on the surface of cancer cells, paving the way for targeted cancer therapies and diagnostic imaging agents. thno.orgnih.govacs.org Phenylboronic acid derivatives also function as enzyme inhibitors, with some showing potential as anticancer agents by inhibiting proteasomes or key signaling proteins involved in cell migration. thno.orgnih.govnih.gov

In materials science , phenylboronic acid is used to create "smart" materials. It is incorporated into polymers to form hydrogels that can respond to changes in pH or the presence of glucose. rsc.org These responsive materials have applications in drug delivery systems, where the release of a therapeutic agent can be triggered by specific physiological conditions. taylorandfrancis.comnih.gov

In analytical science , the specific interaction with diols allows for the development of sensors and separation materials for glycoproteins and saccharides. ontosight.aimdpi.com Phenylboronic acid moieties can be immobilized on surfaces to create sensing interfaces that detect monosaccharides at very low concentrations. mdpi.com

Table 2: Interdisciplinary Applications of Phenylboronic Acid and its Derivatives

FieldApplicationResearch Finding
Organic Synthesis Suzuki-Miyaura Cross-CouplingServes as a source of a phenyl group to form C-C bonds with organohalides, catalyzed by palladium. wikipedia.orgacs.org
Protecting Group ChemistryReversibly forms cyclic esters with diols and diamines, protecting them during other chemical transformations. wikipedia.org
Medicinal Chemistry Targeted Cancer TherapyDerivatives bind to sialic acids overexpressed on cancer cells, enabling targeted drug delivery and imaging. thno.orgnih.govacs.org
Enzyme InhibitionActs as a competitive inhibitor for various enzymes, including proteasomes, showing anticancer potential. nih.govnih.gov
Chemical Biology Glucose SensingForms reversible complexes with glucose, enabling the design of fluorescent sensors and glucose-responsive insulin delivery systems. researchgate.netresearchgate.net
BioconjugationUsed for labeling proteins and cell surfaces by reacting with carbohydrate moieties. wikipedia.org
Materials Science Responsive HydrogelsIncorporated into polymer networks to create "smart" hydrogels that swell or shrink in response to glucose or pH changes. rsc.orgnih.gov
Analytical Science Saccharide RecognitionUtilized in sensors and separation technologies for the detection and quantification of sugars and glycoproteins. ontosight.aimdpi.com

Properties

IUPAC Name

phenylboronic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRHUGNVGASGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for Phenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

Traditional methods for synthesizing arylboronic acids have been the bedrock of organoboron chemistry for decades. These pathways typically involve the use of highly reactive organometallic intermediates or transition-metal-catalyzed processes.

Organometallic Approaches: Grignard and Organolithium Reagents

One of the most common and long-standing methods for preparing phenylboronic acid involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with a trialkyl borate (B1201080) ester. nih.gov

The process begins with the formation of an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi) from the corresponding aryl halide. This highly nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at very low temperatures to prevent side reactions. nih.govgoogle.com The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final arylboronic acid. google.com

A general protocol for this electrophilic borylation of aryl Grignard reagents involves preparing the reagent from arylbromides through direct magnesium insertion in the presence of lithium chloride (LiCl). organic-chemistry.org This method allows for the synthesis of various arylboronic acids in high yields at 0°C. organic-chemistry.org Similarly, organolithium compounds, generated via halogen-lithium exchange, can be quenched with borate esters to form the desired boronic acids. nih.govorganic-chemistry.org While effective, these methods can be limited by poor functional group tolerance due to the high reactivity of the organometallic intermediates. acs.org

Reagent TypePrecursorBorylation AgentKey ConditionsProductReference
Grignard ReagentPhenylmagnesium bromide (PhMgBr)Trimethyl borate (B(OMe)₃)Low temperature, followed by acidic hydrolysisPhenylboronic acid acs.org
Organolithium ReagentPhenyllithiumTrialkyl borateLow temperature, electrophilic quenchPhenylboronic acid nih.govorganic-chemistry.org
Grignard ReagentAryl Bromide + Mg + LiClTrialkyl borate0°CArylboronic acid organic-chemistry.org

Palladium-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile approach to arylboronic acid synthesis. The Miyaura borylation is a prominent example, enabling the formation of boronate esters from aryl halides or triflates and a diboron (B99234) reagent. nih.govwikipedia.org

This reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source, a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and a base like potassium acetate (B1210297) (KOAc). wikipedia.orgorganic-chemistry.org The resulting pinacol (B44631) esters are stable, can be purified via chromatography, and are suitable for direct use in subsequent reactions like the Suzuki coupling. organic-chemistry.org The mild conditions of the Miyaura borylation allow for the preparation of boronates with functional groups that would not be tolerated in Grignard or organolithium-based syntheses. organic-chemistry.org

Recent advancements have focused on improving the efficiency and atom economy of this process. For instance, tetrahydroxydiboron (B82485) [B₂(OH)₄], also known as bis-boronic acid (BBA), has been developed as a more atom-economical alternative to B₂pin₂. nih.gov Palladium-catalyzed methods using BBA can directly synthesize arylboronic acids from aryl chlorides. nih.gov Furthermore, catalysts based on more earth-abundant metals like iron and nickel are being explored as cost-effective alternatives to palladium. acs.org

ReactantsBoron SourceCatalyst SystemKey FeaturesProductReference
Aryl/Vinyl HalidesBis(pinacolato)diboron (B₂pin₂)PdCl₂(dppf) / Base (e.g., KOAc)Mild conditions, good functional group toleranceBoronate Esters wikipedia.orgorganic-chemistry.org
Aryl ChloridesTetrahydroxydiboron [B₂(OH)₄]XPhos-Pd-G2High atom economy, direct synthesis of boronic acidsArylboronic Acids nih.gov
Aryl Halides/TriflatesPinacolboranePdCl₂(dppf) / Et₃NTolerates various functional groupsArylboronates organic-chemistry.org

Transmetalation Reactions Involving Aryl Silanes and Stannanes

Arylboronic acids and their esters can also be synthesized via transmetalation from other organometallic compounds, such as aryl silanes and aryl stannanes. nih.gov In these reactions, the aryl group is transferred from silicon or tin to a boron-containing reagent, often catalyzed by a transition metal.

For example, a palladium-catalyzed process has been developed for the homologation of arylboronic acids using halomethylboronic acid esters with aryl and vinyl stannanes. nih.govacs.org This method relies on the faster transmetalation of the organostannane compared to the boronic acid, allowing for chemoselective C-C bond formation to yield homologated organoboron products. nih.govacs.org The transmetalation step is a critical part of the catalytic cycle in many cross-coupling reactions, including the Suzuki-Miyaura reaction itself, where the organic group is transferred from boron to the palladium center. rsc.orgnih.gov The reactivity in these transmetalation processes can be influenced by the choice of metal, ligands, and reaction conditions. Dicationic palladium(II) complexes, for instance, have shown high reactivity for transmetalation with organoboron and organosilicon compounds. researchgate.net

Emerging and Optimized Synthetic Techniques

To address the limitations of traditional methods, including safety concerns with pyrophoric reagents and the need for greater efficiency, research has focused on developing novel synthetic strategies.

Flow Chemistry Protocols for Phenylboronic Acid Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov This approach is particularly well-suited for reactions involving highly reactive intermediates, such as organolithium reagents.

A continuous flow setup has been developed for the multigram-scale synthesis of boronic acids via a halogen-lithium exchange followed by an electrophilic quench. organic-chemistry.org By using commercially available equipment, this system achieves reaction times of less than one second and a high throughput of approximately 60 grams per hour. organic-chemistry.org The precise control over temperature and mixing afforded by flow reactors effectively suppresses common side reactions, such as protonation and butylation, thereby prioritizing the desired borylation reaction. nih.gov This methodology provides a safer and more efficient alternative to traditional batch processing for synthesizing phenylboronic acid and other derivatives. nih.govorganic-chemistry.org

TechnologyReaction TypeKey AdvantagesThroughput ExampleReference
Continuous FlowHalogen-Lithium Exchange & BorylationEnhanced safety, rapid reaction (<1s), precise temperature control, high purity~60 g/h organic-chemistry.org
Flow ChemistryOrganolithium ChemistryMitigates risks of hazardous reagents, scalable from lab to productionMultigram scale nih.govorganic-chemistry.org

Stereoselective and Asymmetric Synthetic Methodologies

The development of stereoselective and asymmetric methods for synthesizing chiral boronic esters has become a significant area of research, as these compounds are valuable reagents for creating complex molecules with defined stereochemistry. acs.orgnih.gov Boronic esters are broadly useful for stereocontrolled C-C and C-heteroatom bond formations. acs.org

One powerful technique is the Matteson boronic ester homologation, which utilizes (α-haloalkyl)boronic esters as reagents. acs.org This method allows for the sequential installation of multiple stereocenters with high diastereomeric ratios, often exceeding 100:1. acs.orgacs.org The process involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by rearrangement to form a homologated α-chloroalkyl boronic ester with exceptional stereocontrol. acs.org

Additionally, asymmetric organocatalysis has been applied to the synthesis of chiral boronic acids. For example, BINOL-type organocatalysts have been used for the asymmetric homologation of olefinic boronic acids to prepare α-chiral allylboronic acids. diva-portal.orgnih.gov These methodologies provide access to enantiomerically enriched boronic acids that are of high interest for various synthetic applications. diva-portal.org

MethodKey Reagents/CatalystsStereocontrolApplicationReference
Matteson HomologationChiral diols, (Dichloromethyl)lithiumHigh diastereoselectivity (dr > 100:1)Sequential installation of stereocenters acs.orgacs.org
Asymmetric OrganocatalysisBINOL-type catalysts, Diazo compoundsHigh enantioselectivity (86-99% ee)Synthesis of α-chiral allylboronic acids diva-portal.orgnih.gov

Design and Synthesis of Substituted Phenylboronic Acid Derivatives for Enhanced Functionality

The functionalization of phenylboronic acid is a key strategy for tailoring its chemical and physical properties to suit a wide range of applications, from medicinal chemistry to materials science. By introducing various substituents onto the phenyl ring, researchers can fine-tune characteristics such as acidity, substrate binding affinity, and catalytic activity. This section explores the design principles and synthetic methodologies for preparing substituted phenylboronic acid derivatives with enhanced functionalities.

A primary motivation for the design of substituted phenylboronic acids is the modulation of the boronic acid's pKa. The electron-withdrawing or electron-donating nature of the substituents significantly impacts the Lewis acidity of the boron atom. For instance, the introduction of electron-withdrawing groups, such as fluoro, sulfonyl, or sulfonamide moieties, can substantially lower the pKa of the boronic acid. researchgate.netnih.gov This is particularly advantageous for applications in physiological environments, where a lower pKa facilitates the binding of diols, like glucose, at a neutral pH. researchgate.net

One common approach to synthesizing substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis. google.com This method is versatile and allows for the introduction of a variety of alkyl and other functional groups onto the phenyl ring. For example, a "one-pot" synthesis method has been developed for 2,6-dimethylphenylboronic acid. researchgate.net Another effective strategy is the palladium-catalyzed cross-coupling reaction between an aryl halide and a diboronic acid reagent, a reaction pioneered by Miyaura and colleagues. nih.gov

More advanced synthetic strategies aim to incorporate specific functionalities to create highly specialized phenylboronic acid derivatives. For instance, the synthesis of sulfonamide- and sulfonyl-phenylboronic acids has been achieved with good yields (>65%) through a one-pot treatment of a bromo-intermediate and triisopropyl borate with n-butyllithium. nih.gov These derivatives exhibit significantly lower pKa values compared to unsubstituted phenylboronic acid, making them suitable for boronate affinity chromatography at physiological pH. nih.gov

The design of phenylboronic acid derivatives for enhanced catalytic activity often involves the incorporation of ortho-directing groups that can participate in the catalytic cycle. For example, ortho-dialkylaminomethyl-substituted arylboronic acids have shown high efficacy in promoting the intramolecular condensation of vicinal dicarboxylic acids to form anhydrides. nih.gov In the realm of biocatalysis, the genetic incorporation of a boron-containing amino acid, para-boronophenylalanine (pBoF), into a protein scaffold has led to the creation of designer enzymes with novel catalytic activities. acs.orgnih.gov

For applications in sensing and drug delivery, phenylboronic acids are often functionalized to improve their binding affinity and selectivity for specific analytes or to enable their incorporation into larger molecular architectures. For example, 3-acrylamidophenylboronic acid (APBA) can be synthesized and subsequently polymerized to create glucose-responsive hydrogels. nih.gov The synthesis of anthracene-based diboronic acid derivatives has been explored for the development of fluorescent glucose sensors. acs.org

The following tables summarize selected research findings on the synthesis and functional enhancements of substituted phenylboronic acid derivatives.

Table 1: Synthesis of Substituted Phenylboronic Acids

SubstituentSynthetic MethodReagentsYieldReference
4-(N-allylsulfamoyl)One-pot lithiation and borylationN-allyl-4-bromobenzenesulfonamide, triisopropyl borate, n-butyllithium>65% nih.gov
2,6-dimethyl"One-pot" Grignard reaction2,6-dimethylbromobenzene, magnesium, trialkyl borateNot specified researchgate.net
4-carboxamidophenylNot specified4-cyanophenylboronic acid, Raney nickel, hydrogenNot specified google.com
3-acrylamidoAcylation3-aminophenylboronic acid, acryloyl chlorideNot specified nih.gov

Table 2: Enhanced Functionality of Substituted Phenylboronic Acids

DerivativeSubstituentEnhanced FunctionalityApplicationReference
4-(N-allylsulfamoyl)phenylboronic acid4-(N-allylsulfamoyl)Lowered pKaBoronate affinity chromatography nih.gov
ortho-dialkylaminomethyl-substituted phenylboronic acidsortho-dialkylaminomethylIncreased catalytic activityAnhydride synthesis nih.gov
para-boronophenylalanine (in a protein)para-amino acid linkageNovel biocatalytic activityKinetic resolution of α-hydroxythioesters acs.orgnih.gov
Poly(3-acrylamidophenylboronic acid)3-acrylamido polymerGlucose-responsive swellingGlucose sensing and insulin (B600854) delivery nih.govrsc.org
Anthracene-based diboronic acidAnthracene linkerFluorescent response to glucoseGlucose sensing acs.org

Mechanistic Insights into Phenylboronic Acid Reactivity and Transformations

Fundamental Reaction Pathways

The reactivity of phenylboronic acid is governed by the electron-deficient nature of the boron atom, which readily interacts with nucleophiles. In aqueous environments, phenylboronic acid exists in equilibrium with its hydrated form, phenylboronic acid hydrate (B1144303), and its conjugate base, the phenylboronate (B1261982) anion. These species are central to its fundamental reaction pathways.

A hallmark of phenylboronic acid chemistry is its ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is highly dependent on the reaction conditions, particularly the pH of the aqueous environment. The equilibrium between the free boronic acid and the boronate ester is dynamic, and its position is influenced by the concentrations of the reactants and the stability of the resulting complex.

The formation of boronate esters from phenylboronic acid and diols is a thermodynamically driven process. The stability of these esters is quantified by their formation constants (Kf) or stability constants (β). These constants are influenced by the electronic properties of the substituents on the phenyl ring and the structure of the diol.

The thermodynamics of complexation reactions of phenylboronate with various diols have been studied, revealing that these complexations are typically enthalpy-driven processes, often accompanied by a negative entropy change. researchgate.net Linear enthalpy-entropy compensation relationships have been observed for the stepwise complexations of boronate to form five- or six-membered chelate rings. researchgate.net

DiolStability Constant (β11)Reference
GlucoseValue dependent on pKa acs.org
4-NitrocatecholValue dependent on pKa acs.org
SorbitolBinding constant determined via competitive binding assay nih.gov
Fructose (B13574)Binding constant determined via competitive binding assay nih.gov

The complexation of phenylboronic acid with diols is highly pH-dependent. Phenylboronic acid is a weak Lewis acid with a pKa of approximately 8.8. wikipedia.org In aqueous solution, it exists in equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. The tetrahedral boronate species is generally more reactive towards diols.

At pH values below the pKa of the boronic acid, the neutral form predominates, and complexation is less favorable. As the pH increases and approaches the pKa, the concentration of the more nucleophilic boronate anion increases, leading to a significant increase in the observed binding constant for diol complexation. researchgate.net The optimal pH for binding is often close to the pKa of the boronic acid. researchgate.net However, this relationship can be influenced by the pKa of the diol as well. researchgate.net The pH-dependent equilibrium is a key feature that is exploited in the design of pH-responsive materials and sensors based on phenylboronic acid. scispace.com

pH ConditionPredominant Phenylboronic Acid SpeciesDiol Complexation TendencyReference
pH < pKaNeutral trigonal formLow researchgate.net
pH ≈ pKaEquilibrium between neutral and anionic formsHigh / Optimal researchgate.net
pH > pKaAnionic tetrahedral boronate formHigh researchgate.net

Protodeboronation is a reaction in which the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in applications such as Suzuki-Miyaura cross-coupling. The mechanism of protodeboronation is sensitive to the reaction conditions, including pH and the presence of metal catalysts.

In aqueous media, two primary pathways for the protodeboronation of simple arylboronic acids have been identified: a specific acid-catalyzed process and a base-assisted pathway. ed.ac.uk The acid-catalyzed mechanism involves the electrophilic substitution of the boron group by a proton. ed.ac.uk The base-catalyzed mechanism is often more significant, especially for electron-deficient arylboronic acids, and is thought to proceed through the ipso-protonation of the boronate anion. acs.org Pioneering studies by Kuivila suggested this mechanism for base-catalyzed protodeboronation. acs.org

Certain metal ions can catalyze the protodeboronation of arylboronic acids. For instance, copper(II) sulfate (B86663) has been shown to be an effective catalyst for the protodeboronation of a wide range of arylboronic acids in aqueous ethanol. lookchem.comrsc.org The proposed mechanism involves the formation of an arylcopper intermediate, which then undergoes protodemetallation. lookchem.com This catalytic process is reportedly promoted by the presence of oxygen. lookchem.comrsc.org While often considered an undesirable side reaction, deliberate protodeboronation has found applications in specific synthetic procedures. wikipedia.org

Boronic Acid-Diol Complexation Dynamics in Aqueous Environments

Oxidative Pathways and Stability of Phenylboronic Acid Derivatives

Despite their utility, a significant limitation of boronic acids in biological and other oxidative environments is their susceptibility to oxidative degradation. nih.govpnas.org This oxidative instability can lead to the loss of the desired function of the boronic acid moiety.

Phenylboronic acid and its derivatives can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). pnas.orgnih.gov This oxidative deboronation results in the cleavage of the carbon-boron bond and the formation of a phenol (B47542) and boric acid. pnas.org The reaction with hydrogen peroxide is a physiologically relevant degradation pathway. pnas.orgnih.gov

The mechanism of oxidation by hydrogen peroxide is thought to involve the nucleophilic attack of the peroxide on the empty p-orbital of the boron atom. pnas.org This is followed by a 1,2-migration of the phenyl group from the boron to the oxygen atom, which is likely the rate-limiting step. pnas.org The resulting borate (B1201080) ester is then rapidly hydrolyzed to yield the final products. pnas.org The rate of this oxidation is pH-dependent and is first order with respect to both the boronic acid and hydrogen peroxide. nih.gov Borinic acids have been found to react with hydrogen peroxide at a significantly faster rate than the corresponding boronic acids. pnas.org

ReactantOxidizing AgentKey Mechanistic StepProductsReference
Phenylboronic acidHydrogen Peroxide (H₂O₂)1,2-migration of the phenyl groupPhenol, Boric acid pnas.org

Strategies for Modulating Oxidative Stability through Structural Modification

Phenylboronic acid and its derivatives are susceptible to metabolic and chemical degradation, primarily through oxidative deboronation where the carbon-boron bond is cleaved. digitellinc.com This instability can limit their application, necessitating strategies to enhance their robustness. Structural modification is a primary method for modulating this oxidative stability, focusing on altering the stereoelectronic properties of the molecule.

Research has shown that diminishing the electron density on the boron atom can significantly slow the oxidation process. nih.govnih.gov The rate-limiting step in the oxidation of a boronic acid is believed to be a 1,2-shift where the phenyl group migrates from the boron to an oxygen atom. nih.gov During this step, the boron atom becomes more electron-deficient. Consequently, installing structural features that already deprive the boron of electron density can increase the activation energy for this transition state, thereby enhancing stability. nih.gov

One highly effective strategy involves the intramolecular coordination of a pendant carboxyl group to the boron atom, forming a stable five-membered ring known as a boralactone. nih.govpnas.org This structure was found to increase the oxidative stability by a remarkable 10,000-fold compared to simpler phenylboronic acids. nih.govnih.govpnas.org The stability endowed by the boralactone structure arises from stereoelectronic constraints imposed by the ring, which diminish the stabilization of the p-orbital that develops on the boron atom during the rate-limiting oxidation step. nih.govpnas.org

Other electronic modifications that enhance stability include the placement of electron-withdrawing groups at the ortho position of the phenyl ring. For instance, an ortho-nitro group in 2-nitrophenylboronic acid confers greater stability against oxidation compared to the parent phenylboronic acid. pnas.org The stability also correlates with the electron density on a potentially coordinating oxygen atom of an ortho carbonyl-containing substituent, with stability increasing in the order: formyl < acetyl < methoxycarbonyl < aminocarbonyl. pnas.org

Besides electronic effects, steric hindrance around the C-B bond can also be employed to impede oxidative attack. The introduction of bulky substituents at the ortho positions of the phenyl ring physically shields the boron center, reducing its accessibility to reactive oxygen species. However, computational and experimental analyses suggest that electronic modulation, such as that in a boralactone, can provide substantially more protection against oxidation than the severe steric hindrance from two ortho-methyl groups. pnas.org

Table 1: Impact of Structural Modifications on Phenylboronic Acid Oxidative Stability

Compound TypeModification StrategyStabilizing PrincipleRelative Stability Enhancement
Phenylboronic Acid (PBA)Unmodified (Reference)N/ABaseline
2,6-Dimethylphenylboronic AcidSteric HindranceBulky ortho groups physically shield the boron atom.Moderate
2-Nitrophenylboronic AcidElectronic EffectOrtho-nitro group withdraws electron density from the boron center. pnas.orgHigh
Boralactone DerivativeElectronic & Stereochemical ConstraintIntramolecular coordination of a carboxyl group diminishes electron density and stabilization of the oxidation transition state. nih.govpnas.orgVery High (~10,000x) nih.govnih.gov

Reaction Mechanisms in Carbon-Carbon Bond Formation (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound, such as phenylboronic acid, with an organohalide. wikipedia.org The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The Catalytic Cycle:

Oxidative Addition : The cycle begins with a catalytically active palladium(0) species, which undergoes oxidative addition into the carbon-halide bond of the organohalide (Ar-X). libretexts.orgrsc.org This step involves the insertion of the palladium atom into the Ar-X bond, resulting in the formation of a square planar palladium(II) intermediate (Ar-Pd(II)-X). libretexts.orgyonedalabs.com

Transmetalation : This is the crucial step where the phenyl group is transferred from the boron atom to the palladium center. The transmetalation process is not straightforward and requires the activation of the phenylboronic acid by a base. wikipedia.orghzpt.com The base (e.g., OH⁻, OR⁻) reacts with the Lewis acidic phenylboronic acid (PhB(OH)₂) to form a more nucleophilic "ate" complex, the phenylboronate anion (PhB(OH)₃⁻). acs.orgresearchgate.net This activated boronate then reacts with the palladium(II) complex. The halide or other ligand on the palladium is displaced by the phenyl group from the boronate, forming a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ph) and releasing the boron-containing byproduct. wikipedia.org This step is often the rate-determining step of the entire catalytic cycle. nih.gov

Reductive Elimination : In the final step, the two organic ligands (the original aryl group from the organohalide and the phenyl group from the boronic acid) on the palladium(II) center couple together, forming the new C-C bond of the biaryl product (Ar-Ph). libretexts.orgrsc.org This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the initial Pd(0) catalyst, which can then enter another catalytic cycle. rsc.orgyonedalabs.com

Table 2: Key Stages of the Suzuki Cross-Coupling Mechanism

StageDescriptionPalladium Oxidation State ChangeKey Intermediates
Oxidative AdditionThe Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. libretexts.orgrsc.orgPd(0) → Pd(II)Pd(0)L₂, Ar-Pd(II)-X(L₂)
TransmetalationThe base-activated phenylboronate transfers its phenyl group to the Pd(II) center, displacing the halide. wikipedia.orgacs.orgNo Change (Stays Pd(II))PhB(OH)₃⁻, Ar-Pd(II)-Ph(L₂)
Reductive EliminationThe two organic groups couple to form the final product, regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.comPd(II) → Pd(0)Ar-Ph, Pd(0)L₂

Phenylboronic Acid As a Catalyst in Contemporary Organic Synthesis

Transition Metal-Catalyzed Processes

Phenylboronic acid plays a crucial role in a variety of transition metal-catalyzed reactions, most notably those involving palladium. It serves as a key reagent and can also influence the catalytic system itself.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and conjugated dienes. libretexts.org Phenylboronic acid is a fundamental reagent in this reaction, serving as the source of the phenyl group. wikipedia.orgchemicalbook.com

The catalytic cycle, typically employing a palladium(0) complex, involves three primary steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., bromobenzene), inserting itself into the carbon-halogen bond to form a palladium(II) species. libretexts.orgnih.gov

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (e.g., biphenyl), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

The reaction is compatible with a wide range of functional groups and reaction conditions are generally mild. tum.de The choice of palladium source, ligands, base, and solvent can significantly influence the efficiency and outcome of the coupling reaction. rsc.orgnih.gov

Key Steps in the Suzuki-Miyaura Catalytic Cycle
StepDescriptionRole of Phenylboronic Acid
Oxidative AdditionPd(0) catalyst inserts into an aryl-halide bond to form a Pd(II) complex.Not directly involved.
TransmetalationThe organic group is transferred from the boronic acid to the Pd(II) complex. This step is base-mediated.Acts as the phenyl group donor.
Reductive EliminationThe coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst.The transferred phenyl group becomes part of the final product.

A common side reaction in Suzuki-Miyaura couplings, but also a synthetically useful transformation in its own right, is the homocoupling of phenylboronic acid to form biphenyl. researchgate.net This reaction is typically catalyzed by palladium complexes and can be influenced by the reaction conditions, particularly the presence of an oxidant. researchgate.netacs.orgacs.org

The mechanism of palladium-catalyzed homocoupling can proceed through different pathways. One proposed mechanism involves the transmetalation of two phenylboronic acid molecules to a palladium(II) center, followed by reductive elimination to yield biphenyl and a palladium(0) species. acs.org The palladium(0) can then be re-oxidized to palladium(II) by an oxidant (like oxygen from the air) to continue the catalytic cycle. acs.org Studies have shown that this reaction can be sensitive to the presence of a base, which can assist in the leaching of palladium species from a solid support or the formation of active catalytic intermediates. researchgate.netdatapdf.com

Factors Influencing Phenylboronic Acid Homocoupling
FactorInfluence on HomocouplingReference
Palladium CatalystCatalyzes the formation of the biphenyl product. Both Pd(0) and Pd(II) sources are effective. researchgate.netacs.org
Oxidant (e.g., Air)Often required to regenerate the active Pd(II) catalyst from Pd(0). acs.org
BaseCan facilitate the reaction by promoting the formation of active palladium species. researchgate.net
SolventThe choice of solvent (e.g., aqueous mixtures) can affect reaction rates and yields. researchgate.net

The ligands coordinated to the palladium center are critical for the success of cross-coupling reactions involving phenylboronic acid. While phenylboronic acid itself does not typically act as a ligand in the conventional sense, the design and choice of ancillary ligands are paramount for controlling the catalyst's activity, stability, and selectivity.

Organic and Lewis Acid Catalysis by Phenylboronic Acid

Beyond its role in metal-catalyzed reactions, phenylboronic acid itself can function as a mild Lewis acid catalyst, activating substrates for various organic transformations. wikipedia.orgchemicalbook.com This catalytic activity stems from the empty p-orbital on the boron atom, which can accept a pair of electrons.

Phenylboronic acid has been demonstrated to be an effective catalyst for multicomponent reactions, which are powerful tools for building molecular complexity in a single step. nih.gov

Hantzsch Dihydropyridine Synthesis: Phenylboronic acid catalyzes the three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (or ammonium acetate) to form 1,4-dihydropyridines. organic-chemistry.orgthieme-connect.comsemanticscholar.org The use of phenylboronic acid as a catalyst can lead to significantly higher yields and shorter reaction times compared to the uncatalyzed reaction. organic-chemistry.org It is proposed that the boronic acid activates the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation, which is a key step in the reaction sequence. organic-chemistry.org

Biginelli Reaction: This reaction involves the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. Phenylboronic acid has been reported as a mild and efficient catalyst for this transformation, working under the same principles of Lewis acid activation of the carbonyl component. nih.gov

Phenylboronic Acid in Multicomponent Reactions
ReactionComponentsProductCatalytic Role of Phenylboronic Acid
Hantzsch SynthesisAldehyde, β-Ketoester (2 equiv.), Ammonia1,4-DihydropyridineLewis acid activation of the aldehyde. organic-chemistry.org
Biginelli ReactionAldehyde, β-Ketoester, UreaDihydropyrimidinoneLewis acid activation of the carbonyl group. nih.gov

The Lewis acidity of phenylboronic acid enables it to catalyze various addition and cycloaddition reactions, often by activating unsaturated systems.

Cycloaddition Reactions: Arylboronic acids have been shown to catalyze cycloaddition reactions. For instance, 3,5-bis(trifluoromethyl)phenylboronic acid, a more electrophilic analogue, is an effective catalyst for [4+3] cycloaddition reactions to construct seven-membered rings. rsc.org Boronic acid catalysis has also been applied to Diels-Alder [4+2] cycloadditions, where the boronic acid is thought to activate unsaturated carboxylic acids by lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO), making them more reactive dienophiles. nih.govresearchgate.net This activation likely proceeds through a covalent hemiboronic ester intermediate. researchgate.net

Addition Reactions: Phenylboronic acid can promote addition reactions to carbonyl compounds. While not as strong as many traditional Lewis acids, its mild nature can be advantageous in preventing side reactions. It has been used in palladium-catalyzed asymmetric 1,4-additions (Michael additions) of arylboronic acids to conjugated enones, where it acts as both the nucleophilic source and can influence the catalytic system. nih.gov

Role in Aza-Michael Additions and Petasis Reactions

Phenylboronic acid and its derivatives have emerged as versatile reagents and catalysts in modern organic synthesis, facilitating key carbon-nitrogen and carbon-carbon bond-forming reactions. Their utility is particularly evident in Aza-Michael additions and the Petasis borono-Mannich reaction, where they play distinct yet crucial roles.

Aza-Michael Additions

In the context of Aza-Michael additions, arylboronic acids function as effective Lewis acid catalysts, often in cooperative systems, to promote the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. A notable application involves the asymmetric aza-Michael addition of hydroxylamine derivatives to α,β-unsaturated carboxylic acids. This reaction is efficiently facilitated by a dual catalytic system comprising a chiral bifunctional thiourea and an arylboronic acid. The boronic acid is proposed to activate the carboxylic acid substrate, enabling the enantioselective addition of the nucleophile.

Furthermore, a combination of an arylboronic acid and a chiral aminothiourea has been successfully employed for asymmetric intramolecular hetero-Michael reactions. This dual catalytic approach provides access to valuable chiral heterocycles in high yields and with excellent enantioselectivity (up to 96% ee) nih.gov. The boronic acid's role is to activate the carboxylic acid moiety, facilitating the intramolecular cyclization.

Interactive Table: Phenylboronic Acid in Catalytic Asymmetric Aza-Michael Additions

Michael AcceptorNucleophileCatalyst SystemProduct TypeYieldEnantiomeric Excess (ee)
α,β-Unsaturated Carboxylic AcidHydroxylamineChiral Thiourea / Arylboronic Acidβ-Amino Acid DerivativeHighHigh
α,β-Unsaturated Carboxylic AcidIntramolecular AmineChiral Aminothiourea / Arylboronic AcidChiral HeterocycleHighUp to 96%

Petasis Reaction

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multi-component reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, including α-amino acids. acs.org In this transformation, phenylboronic acid is not a catalyst in the traditional sense but rather a crucial reagent that serves as the source of the phenyl group. wikipedia.org

The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. Phenylboronic acid then reacts with this electrophilic intermediate, transferring the phenyl group to form the final product. The reaction is valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups. acs.org For instance, salicylaldehydes can react smoothly with secondary amines and phenylboronic acid without the need for protecting the phenolic hydroxyl group.

While many Petasis reactions proceed without an external catalyst, some variations utilize catalysts to improve efficiency or control stereochemistry. However, the fundamental role of phenylboronic acid remains that of a nucleophilic phenyl source. The reaction's versatility has made it a popular tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse molecular scaffolds. acs.org

Interactive Table: Examples of the Petasis Reaction with Phenylboronic Acid

Amine ComponentCarbonyl ComponentBoronic AcidSolventProductYield
AnilineFormaldehydePhenylboronic AcidTolueneN,N-Dibenzylaniline89%
MorpholineSalicylaldehydePhenylboronic AcidDichloromethane4-(2-hydroxybenzyl)morpholine97% (solvent-free)
L-Phenylalanine methyl esterLactol(E)-Styrylboronic acidEthanolanti-1,2-Amino alcoholHigh

Catalysis in O-Glycosidation and Related Transformations

The ability of phenylboronic acid (PBA) to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of its application in carbohydrate chemistry. nih.gov This interaction is exploited not only for sensing and separation but also for catalysis in glycosidic bond formation and other related transformations.

O-Glycosidation

Phenylboronic acid can act as a catalyst in O-glycosylation reactions, which are fundamental to the synthesis of oligosaccharides and glycoconjugates. Its catalytic activity stems from its nature as a mild Lewis acid. wikipedia.org In this role, PBA can activate glycosyl donors, making them more susceptible to nucleophilic attack by a glycosyl acceptor.

One proposed mechanism involves the activation of the glycosyl donor through coordination of the boronic acid to an oxygen atom, facilitating the departure of the leaving group and the formation of an oxocarbenium ion intermediate. youtube.com Alternatively, PBA can act as a template. By forming a boronate ester with the diol of a glycosyl acceptor, it can pre-organize the acceptor for a regio- and stereoselective reaction with an activated donor.

Related Transformations

The unique affinity of phenylboronic acid for diols enables its use in various related carbohydrate transformations. It can serve as a protecting group for diols, allowing for selective reactions at other positions on the carbohydrate scaffold. wikipedia.org This protection is advantageous because the resulting boronate ester can be easily cleaved under mild acidic conditions.

This reversible binding is also the basis for affinity chromatography, where immobilized phenylboronic acid is used to separate glycosylated molecules from non-glycosylated ones. mdpi.com This principle is widely applied in biomedical research, for example, in the separation of glycosylated hemoglobin.

Interactive Table: Phenylboronic Acid in Glycosylation and Related Reactions

Reaction TypeGlycosyl DonorGlycosyl Acceptor/SubstrateCatalyst/Reagent SystemKey Outcome
O-GlycosylationGlycalPhenol (B47542) (from PBA)Pd(0) / Phenylboronic AcidHigh yield, 1,4-cis-stereoselectivity
HydrolysisCellulose (B213188)WaterPhenylboronic acid derivativeSelective depolymerization to glucose
Dehydrative Coupling1,2-dihydroxy sugarVarious alcoholsArylboronic acidFormation of glycosidic bond

Supramolecular Chemistry and Self Assembly Architectures Involving Phenylboronic Acid Hydrate

Non-Covalent Interactions in Crystal Engineering

The rational design and construction of crystalline solids, known as crystal engineering, heavily relies on the predictable nature of intermolecular interactions. Phenylboronic acid is an exemplary building block in this field due to its capacity to form robust hydrogen bonds.

Hydrogen Bonding Networks in Phenylboronic Acid Hydrate (B1144303) Structures

In the solid state, phenylboronic acid molecules exhibit a strong tendency to form hydrogen-bonded dimers. wikipedia.orgresearchgate.net These dimeric units are the fundamental building blocks that further self-assemble into more extended, intricate networks. wikipedia.org The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating the formation of cyclic hydrogen-bonded systems. researchgate.net Specifically, pairs of O—H⋯O hydrogen bonds link two independent molecules of phenylboronic acid to create these dimeric structures. researchgate.net

Influence of Water Molecules on Crystal Packing and Stability

Water molecules play a crucial and often structure-directing role in the crystallization of phenylboronic acid and its derivatives. semanticscholar.org The presence of water can significantly influence the formation of different molecular complexes and their resulting crystal structures. mdpi.com Computational studies on the microhydration of phenylboronic acid reveal that water molecules interact strongly with the B(OH)₂ group. nih.gov These interactions lead to the formation of phenylboronic acid-water clusters that are stabilized by strong OH⋯O hydrogen bonds and weaker CH⋯O interactions. nih.govresearchgate.net

Co-crystallization Strategies with Phenylboronic Acid

Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties. Phenylboronic acids are versatile co-crystal formers because their boronic acid group can act as both a hydrogen bond donor and acceptor, allowing it to interact with a wide variety of functional groups. diva-portal.org The formation of co-crystals can be influenced by several experimental factors, including the solvent used and the molar ratio of the constituent molecules. researchgate.netmdpi.com

A common strategy involves combining phenylboronic acids with N-donor compounds, such as bipyridines, to form O-H⋯N heterosynthons. researchgate.net The selection of co-formers with specific functional groups can be used to guide the assembly of desired supramolecular structures. ugent.be For instance, co-crystallization experiments with 4-halophenylboronic acids and various pharmaceutical compounds have demonstrated the generation of a diverse range of hydrogen bonding networks. mdpi.com These studies highlight the adaptability of the –B(OH)₂ motif in forming different interaction patterns. mdpi.com The success of co-crystal formation is not always guaranteed and can be driven by subtle energetic factors that favor certain packing arrangements over others. researchgate.net

Co-former TypeInteraction MotifReference
N-donor compounds (e.g., bipyridines)O-H⋯N heterosynthons researchgate.net
Pharmaceutical compoundsVarious hydrogen bonding networks mdpi.com
Other boronic acidsO-H⋯O homodimers and heterodimers mdpi.com

Dynamic Covalent Assemblies via Boronate Ester Formation

Beyond non-covalent interactions, phenylboronic acid is widely utilized in the construction of dynamic covalent assemblies through the formation of boronate esters. This reversible covalent bond formation with diols is the foundation for creating responsive and adaptive materials.

Design Principles for Stimuli-Responsive Supramolecular Materials

Stimuli-responsive materials can alter their properties in response to external triggers. rsc.org Phenylboronic acid-based systems are particularly attractive for creating such materials due to the dynamic nature of the boronate ester bond. researchgate.net The key design principle revolves around the equilibrium between the boronic acid and a diol to form a boronate ester. This equilibrium is highly sensitive to environmental conditions, most notably pH. researchgate.netnih.gov

Generally, boronic acids have pKa values in the range of 4.5–10. nih.gov The formation of stable boronate esters is favored at a pH equal to or greater than the pKa of the boronic acid. nih.gov This pH-dependent behavior allows for the design of materials that can assemble or disassemble in response to changes in acidity. nih.gov Another design strategy involves competitive binding. For instance, the addition of molecules with a high affinity for boronic acid, such as sugars, can displace the diol from the boronate ester, leading to a change in the material's structure or properties. researchgate.net This principle is often exploited in the development of glucose-responsive materials. rsc.org The introduction of specific functional groups onto the phenyl ring of the boronic acid can also be used to tune its pKa and binding affinity, providing further control over the responsiveness of the material. rsc.org

StimulusMechanismApplication
pHAffects the equilibrium of boronate ester formation.pH-responsive drug delivery, hydrogel formation/dissolution. researchgate.netnih.gov
Diols (e.g., glucose)Competitive binding disrupts existing boronate esters.Glucose sensing, insulin (B600854) delivery systems. researchgate.netrsc.org
TemperatureCan shift the equilibrium of boronate ester formation.Thermo-responsive materials. researchgate.net
RedoxOxidation or reduction can alter the boronic acid moiety.Redox-responsive material degradation. researchgate.net

Self-Healing Polymeric Systems Utilizing Phenylboronic Acid

The reversible nature of the boronate ester bond is the cornerstone for the development of self-healing polymeric materials. rsc.org These materials possess the intrinsic ability to repair damage and restore their original mechanical properties. rsc.org The self-healing mechanism relies on the dynamic exchange and rearrangement of boronate ester crosslinks within the polymer network. nih.gov

When a fracture occurs, the boronate ester bonds at the damaged interface are broken. However, due to their dynamic nature, these bonds can reform upon bringing the fractured surfaces back into contact. rsc.org The hydrolysis of boronate esters by ambient moisture, followed by re-esterification, is a key process that facilitates this healing. rsc.org This allows for the reformation of crosslinks across the damaged area, effectively mending the material. The efficiency and speed of the self-healing process can be influenced by factors such as pH, the presence of water, and the specific chemical structures of the boronic acid and diol components. researchgate.netrsc.org For example, treating a damaged surface with water can accelerate the healing process. rsc.org This dynamic covalent chemistry has been successfully employed to create self-healing hydrogels, elastomers, and other polymeric systems with applications in areas like tissue engineering and injectable drug delivery vehicles. nih.govrsc.org

Formation and Structural Characteristics of Boroxine Derivatives

Formation of Boroxine Derivatives

The formation of boroxine derivatives from phenylboronic acid is a well-documented process primarily characterized by a reversible dehydration-condensation reaction. clockss.orgnih.gov Phenylboronic acid, when subjected to conditions that remove water, such as heating, undergoes intermolecular dehydration to form its corresponding cyclic trimer anhydride, triphenylboroxine. clockss.orgresearchgate.net This process involves three molecules of phenylboronic acid condensing to form the six-membered boroxine ring, with the elimination of three molecules of water.

The reaction is an equilibrium, meaning the boroxine can revert to the boronic acid upon the addition of water (hydrolysis). clockss.orgnih.gov This dynamic covalent nature is a key feature of boroxine chemistry. Evidence suggests that even when stored at room temperature, phenylboronic acid can gradually dehydrate to form the boroxine. clockss.org The formation of boroxines is not limited to homo-molecular condensation. When mixtures of different arylboronic acids are used, a statistical distribution of both homo-boroxines (composed of identical boronic acid units) and hetero-boroxines (composed of different boronic acid units) can be formed. clockss.org

Computational studies, using density functional theory, have shown that in solution, the formation of triphenylboroxine from its monomers is thermodynamically unfavorable. acs.org However, the equilibrium can be shifted towards the boroxine in non-aqueous environments or through specific synthetic methods, such as on-surface synthesis where phenylboronic acid precursors are sublimated under ultra-high vacuum conditions onto a substrate like gold (Au(111)) to form triphenylboroxine. units.itmdpi.com

Structural Characteristics of Boroxine Derivatives

The primary derivative formed from phenylboronic acid is triphenylboroxine. This molecule features a six-membered heterocyclic ring composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. wikipedia.org

Molecular Structure: Compounds with three-coordinate boron atoms typically exhibit a trigonal planar geometry. Consequently, the B₃O₃ boroxine ring is planar. wikipedia.org This planarity, combined with the vacant p-orbitals on the boron atoms, makes boroxines isoelectronic with benzene and may impart some aromatic character. wikipedia.org The substituents on the boron atoms have been shown to have little effect on the size of the boroxine ring itself. wikipedia.org For instance, the B-O and B-C bond lengths in phenyl-substituted boroxine are very similar to those in ethyl-substituted boroxine. wikipedia.org

Crystalline Structure: The crystal structure of triphenylboroxine is distinct from that of simple alkyl-substituted boroxines. While alkyl-substituted boroxines tend to stack in a way that aligns the oxygen of one molecule with the boron of another, the structure of triphenylboroxine is influenced by electronic interactions between the boroxine ring and the phenyl substituents. wikipedia.org In the solid state, the boroxine ring of one molecule is stacked between the phenyl rings of adjacent molecules. wikipedia.org This arrangement facilitates the donation of π-electron density from the aromatic phenyl groups into the vacant p-orbitals of the boron atoms. wikipedia.org

The precursor, phenylboronic acid, has an orthorhombic crystal structure where two independent molecules form a dimeric unit through hydrogen bonds. wiley-vch.deresearchgate.net These dimeric units are further connected to four other units via hydrogen bonds, creating an infinite layered array. wiley-vch.deresearchgate.net

Table 1: Selected Bond Lengths and Angles for Phenyl-Substituted Boroxine

ParameterValue (Å or °)
B-O Bond Length1.386 Å
B-C Bond Length1.546 Å

Data sourced from structural studies of phenyl-substituted boroxines. wikipedia.org

Table 2: Crystallographic Data for Phenylboronic Acid

ParameterValue
Crystal SystemOrthorhombic
Space GroupIba2
a17.9049(7) Å
b15.3264(5) Å
c9.8113(2) Å
Z (molecules per unit cell)16

Data sourced from the X-ray crystal structure of phenylboronic acid. researchgate.net

Theoretical and Computational Investigations of Phenylboronic Acid Hydrate

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. These calculations have been instrumental in understanding the fundamental properties of phenylboronic acid and its interactions with water.

Computational studies have been employed to predict the stable structures of phenylboronic acid and its hydrated clusters. The rotation of the hydroxyl groups in phenylboronic acid leads to four possible conformations, with two being mirror images of each other mdpi.com. The endo-exo conformers of monosubstituted phenylboronic acids have been found to be the lowest in energy nih.gov.

When interacting with water molecules, the B(OH)₂ group of phenylboronic acid forms clusters that are structurally similar to neutral water clusters nih.gov. For hydrated phenylboronic acid monomers (PBA-W₁), four stable configurations have been identified. The most stable of these, PBA-W1-1, features two strong O-H···O hydrogen bonds where the B(OH)₂ group acts as a hydrogen bond donor and the water molecule acts as an acceptor nih.gov. The relative energies of these conformers vary by up to 3.7 kcal/mol nih.gov. For larger hydrated clusters, such as the pentamer (PBA-W₅), ten stable geometries have been located, with relative energies spanning up to 6.5 kcal/mol nih.gov. In the crystal lattice, molecules may adopt a less stable conformation due to the influence of intermolecular forces uw.edu.plresearchgate.net.

Table 1: Relative Energies of Phenylboronic Acid Hydrate (B1144303) Conformers

Hydrated Cluster Conformer Relative Energy (kcal/mol)
Monomer (PBA-W₁) PBA-W1-1 0.0
PBA-W1-4 3.7
Pentamer (PBA-W₅) PBA-W5-1 0.0
Least Stable 6.5

This table is interactive. Click on the headers to sort the data.

Thermochemical parameters for phenylboronic acid and its hydrated forms have been calculated to understand their stability and reaction energetics. The heat of formation (ΔHf) for phenylboronic acid has been a subject of computational investigation. Calculations at the G3 level of theory predict a ΔHf(298.15K) of -136.4 kcal/mol for the endo-exo conformer nih.gov. This value is notably different from earlier estimates based on energy decomposition schemes, which were around -152 kcal/mol nih.gov.

The hydration free energy and enthalpy of phenylboronic acid have been estimated using a cluster continuum solvation model. At room temperature, the free energy and enthalpy of hydration, when considering explicit water molecules, are calculated to be -72.1 kcal/mol and -85.5 kcal/mol, respectively nih.gov. Without explicit solvent molecules, these values are both estimated to be -75.7 kcal/mol, highlighting the importance of including explicit solvation in these calculations nih.gov. The free energy of hydration shows a near-linear dependence on temperature, increasing as the temperature rises from 20 K to 400 K nih.gov.

Table 2: Calculated Thermochemical Parameters for Phenylboronic Acid

Parameter Value (kcal/mol) Computational Method
Heat of Formation (ΔHf) -136.4 G3
Hydration Free Energy -72.1 Cluster Continuum Model (explicit solvent)
Hydration Enthalpy -85.5 Cluster Continuum Model (explicit solvent)

This table is interactive. Click on the headers to sort the data.

DFT calculations are widely used to predict vibrational spectra (infrared and Raman) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. For derivatives like 3-fluorophenylboronic acid, the equilibrium geometry and vibrational spectra have been calculated using DFT (B3LYP) with the 6-311++G(d,p) basis set nih.gov. The calculated wavenumbers are often scaled to better match experimental results, and total energy distribution (TED) analysis is used to assign vibrational modes nih.gov. DFT calculations have also been used to verify the vibrational modes of phenylboronic acid terminated alkane thiol monolayers on gold surfaces, showing good agreement between the calculated and experimental infrared spectra nist.gov.

The ¹H and ¹³C NMR chemical shifts can be computed using methods like the gauge-invariant atomic orbital (GIAO) method nih.gov. For 3-fluorophenylboronic acid, these calculations showed good agreement with experimental spectra recorded in a DMSO solution nih.gov. Computational NMR and FTIR spectra have also been analyzed for intermediates in the CO₂ hydration reaction catalyzed by boronic acids rsc.org.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. For phenylboronic acid hydrate, MD simulations can reveal details about the hydration structure and dynamics. Initial configurations of hydrated phenylboronic acid clusters (PBA-Wn) have been generated using classical molecular dynamics before being optimized with higher-level quantum mechanical methods nih.gov. MD simulations have also been used as a basis for calculating the free energy of hydration for the anionic form of phenylboronic acid, PhB(OH)₃⁻ nih.gov. These simulations are crucial for understanding the behavior of phenylboronic acid in aqueous environments, which is relevant to its many applications.

Analysis of Intermolecular Forces and Hydrogen Bonding (e.g., DFT-D3)

The interaction between phenylboronic acid and water is dominated by intermolecular forces, particularly hydrogen bonding. Computational methods are essential for characterizing these interactions. In crystals, phenylboronic acid molecules often form hydrogen-bonded dimers uw.edu.plresearchgate.net. The interaction energies of these dimers can be compared with those of boronic acid-solvent complexes using DFT methods researchgate.net.

The structures of phenylboronic acid-water clusters are stabilized by strong O-H···O and weak C-H···O hydrogen bonds nih.gov. The Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to identify these interactions in the most stable conformers nih.govnih.gov. For example, in the most stable hydrated pentamer (PBA-W5-1), QTAIM analysis reveals the presence of an O···C bond interaction in addition to strong O-H···O hydrogen bonds nih.gov. To accurately account for dispersion forces, which are a key component of the interaction energy, dispersion-corrected DFT functionals like ωB97X-D are often used for geometry optimizations nih.gov. The use of such methods is important for obtaining an accurate description of the intermolecular potential energy surfaces of these hydrated clusters nih.gov.

Electronic Structure Analysis and Reactivity Predictions (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is key to understanding its reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability nih.gov.

For phenylboronic acids, theoretical studies of HOMO and LUMO energies have shown that the LUMO energies of corresponding boronates are significantly lower than those of commonly used carbonate electrolytes, suggesting their potential as electrolyte additives researchgate.net. The HOMO and LUMO energies, along with other electronic properties, have been calculated for derivatives like 3-fluorophenylboronic acid to understand its reactivity nih.gov. Such analyses help in predicting how the molecule will interact with other species, which is fundamental to its role in various chemical and biological processes ossila.comalrasheedcol.edu.iq. Natural Bond Orbital (NBO) analysis is another technique used to better understand the delocalization of electron density from donor to acceptor orbitals within the hydrated compound nih.govnih.gov.

Advanced Applications in Chemical Biology and Bioconjugation Chemistry

Reversible Covalent Binding to Diol-Containing Biomolecules

The cornerstone of phenylboronic acid's utility in biological contexts is its reaction with cis-diol-containing biomolecules, such as carbohydrates, glycoproteins, and ribonucleosides, to form five- or six-membered cyclic boronate esters. This interaction is a dynamic covalent bond, meaning it forms and breaks in aqueous solution, a property that is highly advantageous for applications requiring reversible binding.

The interaction between phenylboronic acid and diols is unique in supramolecular chemistry as it involves the reversible formation of covalent bonds. Phenylboronic acid generally exhibits a higher affinity for cis-diols on five-membered rings (furanoses) and in linear structures compared to those on six-membered rings (pyranoses). This preference is significant because many biologically important cell-surface carbohydrates are composed of six-membered pyranose rings. However, certain structural modifications to the phenylboronic acid molecule can enhance its affinity for these challenging targets.

The binding affinity is also highly dependent on pH. The trigonal, uncharged form of phenylboronic acid is in equilibrium with its anionic, tetrahedral boronate form. The tetrahedral form is more reactive towards diols. Since the pKa of typical phenylboronic acids is around 8-9, the formation and stability of the boronate ester complex are generally favored at pH values above the pKa. Research has shown that the optimal pH for binding is influenced by the pKa of both the boronic acid and the diol. It is a common misconception that boronic acids with lower pKa values always show greater binding affinities for diols; the relationship is more complex and multifactorial.

Factors influencing the stability and affinity of these complexes include:

Diol structure: The dihedral angle and steric hindrance of the diol play a crucial role.

Electronic effects: Substituents on the phenyl ring can alter the acidity of the boronic acid.

Adjacent functional groups: Anionic groups adjacent to the diol can destabilize the complex.

The table below summarizes the apparent association constants (Ka) for phenylboronic acid with various biologically relevant diols, illustrating its binding preferences.

Diol CompoundApparent Association Constant (Ka) in M-1
D-Fructose~4365
D-Glucose~5-110
D-SorbitolHigher than D-Fructose
CatecholHigh affinity

Note: The binding constants can vary significantly depending on the specific experimental conditions, such as pH and buffer composition.

The kinetic stability of boronate esters is a critical parameter for their application. While thermodynamically stable, these esters can undergo hydrolysis. The rate of this hydrolysis is strongly influenced by pH, with the reaction being considerably accelerated at physiological pH. The stability of the boronate ester is also affected by the structure of both the boronic acid and the diol. For instance, boronic esters derived from bulkier structures tend to be more stable.

Ortho-substituted groups on the phenylboronic acid, such as a formyl group in 2-formylphenylboronic acid, can introduce internal hydrogen bonding that stabilizes the tetrahedral boronate form. This stabilization not only improves diol affinity but also enhances the hydrolytic stability of the resulting boronate ester. The kinetics of boronate ester formation and hydrolysis are dynamic processes, and understanding these rates is essential for designing effective bioconjugation strategies and responsive materials.

Boron-Enabled Bioconjugation Strategies

The unique reactivity of the boronic acid moiety has been harnessed to develop a range of bioconjugation techniques. These strategies leverage the formation of not only boron-oxygen (B-O) bonds with diols but also boron-nitrogen (B-N) bonds with amines, enabling the labeling and modification of proteins, peptides, and other biomolecules.

The formation of boronate esters with diols is a prime example of dynamic covalent chemistry, where the bonds are continuously forming and breaking at equilibrium. This reversibility is key to creating stimuli-responsive systems, such as hydrogels for drug delivery that release their payload in response to changes in pH or the presence of a specific sugar.

Beyond B-O bonds, the formation of B-N bonds has expanded the bioconjugation toolkit. A notable strategy involves the reaction of an ortho-carbonyl phenylboronic acid, such as 2-formylphenylboronic acid (2-FPBA), with an amine-containing biomolecule. This reaction forms an iminoboronate, a structure stabilized by a dative bond between the imine nitrogen and the boron atom. This intramolecular B-N coordination significantly enhances the thermodynamic stability of the imine compared to simple imines, which are often unstable in aqueous environments. This chemistry allows for the rapid and reversible labeling of biological amines, such as the lysine (B10760008) residues on proteins, at neutral pH.

While the reversibility of boronate esters is advantageous for many applications, stable bioconjugates are often required for others, such as in the development of antibody-drug conjugates or for permanent protein labeling. Efforts to enhance the stability of these linkages have focused on optimizing both the boronic acid and its binding partner.

One successful approach involves the use of salicylhydroxamic acid (SHA) as a high-affinity ligand for phenylboronic acid. The complex formed between phenylboronic acid and SHA exhibits high hydrolytic stability at physiological pH, with an association constant in the range of 104 M-1. This robust interaction has been used for the stable immobilization of proteins on surfaces for applications like affinity chromatography.

Research on Phenylboronic Acid-Based Chemosensors and Biosensors

The ability of phenylboronic acid to bind selectively to diols has made it a cornerstone in the development of chemosensors and biosensors, particularly for the detection of carbohydrates. mdpi.com These sensors are crucial for applications ranging from clinical diagnostics, such as monitoring blood glucose levels in diabetic patients, to fundamental biological research.

The general principle of these sensors involves coupling a phenylboronic acid recognition element to a signal transducer. When the phenylboronic acid binds to its target diol, it triggers a change in the transducer, which generates a measurable signal, such as a change in color (colorimetric) or light emission (fluorescent).

Fluorescent Sensors: Many sensors incorporate a fluorophore. The binding event modulates the fluorescence properties of the molecule through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). For example, a sensor might be designed where the fluorescence is "off" in the absence of glucose. Upon binding glucose, a conformational change occurs that turns the fluorescence "on," providing a direct readout of the glucose concentration. mdpi.com Diboronic acid-based sensors have been developed to improve selectivity for glucose over other sugars like fructose (B13574). nih.gov

Electrochemical Sensors: Phenylboronic acid can also be integrated into electrochemical sensing platforms. researchgate.net In these systems, the boronic acid is typically immobilized on an electrode surface. The binding of a charged analyte or the change in charge upon boronate ester formation can be detected through various electrochemical techniques, such as potentiometry or voltammetry. researchgate.net These sensors offer advantages in terms of miniaturization and cost-effectiveness. nih.govresearchgate.net

The table below highlights different types of phenylboronic acid-based sensors and their detection principles.

Sensor TypeTransducerDetection PrincipleTarget Analyte Example
Fluorescent Fluorophore (e.g., Anthracene, Pyrene)Change in fluorescence intensity or wavelength upon diol binding (PET, FRET, ICT). mdpi.comrsc.orgGlucose, Fructose
Colorimetric Chromophore (e.g., Azobenzene dyes)Visible color change upon boronate ester formation.Sugars
Electrochemical Electrode (Gold, Carbon)Change in electrical properties (potential, current) upon analyte binding. researchgate.netSugars, Glycoproteins researchgate.net
Hydrogel-Based Responsive Polymer MatrixSwelling or shrinking of the hydrogel upon glucose binding, causing a change in optical properties (e.g., diffraction). acs.orgGlucose

Research in this field is highly active, with ongoing efforts to improve the sensitivity, selectivity, and in-vivo applicability of these sensors for continuous and non-invasive monitoring of biologically important molecules.

Principles of Saccharide Recognition and Sensing

The molecular recognition of saccharides by phenylboronic acid is a well-established principle that hinges on the formation of cyclic boronate esters. This interaction is highly dependent on environmental pH and the structural conformation of both the boronic acid and the saccharide.

The fundamental reaction involves the phenylboronic acid moiety, which exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). mdpi.com The tetrahedral form is more reactive towards diols. This equilibrium is pH-dependent; in aqueous solutions, the formation of the anionic boronate is favored under alkaline conditions. mdpi.comresearchgate.net The binding of a saccharide (a diol) to the boronic acid shifts this equilibrium, forming a five- or six-membered cyclic ester. researchgate.netnih.gov This binding event alters the pKa of the boronic acid, a change that can be harnessed for sensing applications. rsc.org

The strength and selectivity of this binding are influenced by several factors:

pH: Higher pH generally favors the formation of the boronate ester complex, as it promotes the formation of the more reactive tetrahedral boronate anion. mdpi.comnih.gov

Saccharide Structure: The stability of the resulting cyclic ester depends on the stereochemistry of the hydroxyl groups on the saccharide. Phenylboronic acid shows a preference for furanose ring structures over pyranose forms due to the favorable orientation of their cis-diols. rsc.org This leads to a general affinity order for common monosaccharides: fructose > galactose > mannose > glucose. rsc.org

Boronic Acid Substitution: Modifying the phenyl ring with electron-withdrawing groups can lower the pKa of the boronic acid, enabling it to bind saccharides more effectively at physiological pH (~7.4). magtech.com.cnfrontiersin.org

This reversible binding has been exploited to create sophisticated sensing systems. When the phenylboronic acid is coupled with a signaling unit, such as a fluorophore, the binding event can be translated into a measurable optical or electrochemical signal. magtech.com.cnresearchgate.net Common signal transduction mechanisms in fluorescent sensors include Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). rsc.orgacs.org For instance, upon saccharide binding, the change in the electronic properties of the boron atom can modulate the fluorescence of an appended dye, leading to a "turn-on" or "turn-off" response. acs.org

Table 1: Binding Constants of Phenylboronic Acid with Monosaccharides
SaccharideBinding Constant (K) [M⁻¹]Comment
Fructose4370High affinity due to the presence of the α-D-fructofuranose form. rsc.org
GalactoseHigher than GlucoseGenerally exhibits intermediate affinity. rsc.org
MannoseHigher than GlucoseGenerally exhibits intermediate affinity. rsc.org
Glucose110Lower affinity due to the low percentage of the furanose form in solution. rsc.org

Detection of Nucleotides, Glycoproteins, and Related Species

The principle of diol recognition by phenylboronic acid hydrate (B1144303) extends beyond simple saccharides to more complex and biologically vital molecules, including nucleotides and glycoproteins. nih.govnih.gov

Nucleotides: Nucleosides and nucleotides, such as adenosine (B11128) monophosphate (AMP), possess a ribose sugar unit which contains a cis-diol. This structural feature allows for recognition by phenylboronic acid-based receptors. researchgate.net Researchers have designed sophisticated sensors by incorporating phenylboronic acid into larger molecular frameworks. For example, macrocyclic Europium(III) complexes functionalized with a phenylboronic acid moiety have been shown to selectively bind and sense AMP in aqueous solutions. rsc.org In these systems, the macrocycle provides a primary binding site for the phosphate (B84403) group, while the boronic acid engages the ribose diol, creating a dual-recognition system that enhances both affinity and selectivity over other nucleotides like ADP and ATP. rsc.org

Glycoproteins: Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. Many of these glycans terminate in saccharide units, such as sialic acid or contain other diol functionalities, making them targets for phenylboronic acid-based probes. nih.govnih.gov This interaction is the basis for methods to detect, separate, and analyze glycoproteins. nih.gov

A clinically significant application is the detection of glycated hemoglobin (HbA1c), a key biomarker for monitoring long-term glucose control in diabetics. nih.gov HbA1c is formed when glucose non-enzymatically attaches to the N-terminal valine of the hemoglobin β-chain, creating a stable ketoamine with a diol-like structure that can be recognized by phenylboronic acid. nih.gov Phenylboronic acid-functionalized surfaces and nanoparticles are used in biosensors and affinity chromatography to specifically capture and quantify HbA1c. nih.govnih.gov

Furthermore, aberrant glycosylation is a hallmark of many cancers, often involving the overexpression of sialic acid residues on the cell surface. nih.gov Phenylboronic acid has a notable affinity for sialic acid, enabling the development of fluorescent probes and functionalized nanoparticles for targeted imaging and labeling of cancer cells. acs.orgnih.gov

Table 2: Applications of Phenylboronic Acid in Detecting Biomolecules
Target SpeciesPrinciple of DetectionSignificance
Adenosine Monophosphate (AMP)Reversible covalent binding to the cis-diol of the ribose moiety. rsc.orgSensing important signaling molecules and energy metabolites.
Glycated Hemoglobin (HbA1c)Binding to the diol-like structure formed from glucose attachment. nih.govMonitoring long-term glycemic control in diabetes management. nih.gov
Sialic AcidComplexation with the diol groups on the saccharide. nih.govTargeting and imaging of cancer cells which overexpress sialic acid. acs.orgnih.gov
MucinInteraction with highly glycosylated protein structures. acs.orgDetection of glycoproteins that serve as biomarkers. acs.org

Integration of Phenylboronic Acid in Advanced Materials Research

Fabrication and Functionalization of Hydrogel Systems

Hydrogels, three-dimensional networks of hydrophilic polymers, are widely utilized in biomedical applications for their high water content and biocompatibility. The incorporation of phenylboronic acid moieties into hydrogel structures imparts stimuli-responsive properties, enabling their use in sophisticated applications like glucose sensing and self-healing materials.

The design of glucose-responsive hydrogels predominantly relies on the equilibrium between the uncharged, hydrophobic trigonal form of phenylboronic acid and the charged, hydrophilic tetrahedral form of the phenylboronate (B1261982) anion. At physiological pH (around 7.4), a significant portion of PBA exists in the uncharged state. The introduction of glucose, a diol-containing molecule, shifts this equilibrium. Glucose complexes with the phenylboronate anion to form a stable cyclic ester, which increases the concentration of the charged species. acs.org This conversion from a hydrophobic to a hydrophilic state induces an increase in the Donnan osmotic pressure within the hydrogel network, leading to the influx of water and a consequent swelling or volume phase transition of the hydrogel. acs.orgnih.gov

The sensitivity and responsiveness of these hydrogels can be tuned by modifying the chemical structure of the phenylboronic acid. For instance, incorporating electron-withdrawing groups onto the phenyl ring can lower the pKa of the boronic acid, increasing the proportion of the charged species at physiological pH and thus enhancing glucose sensitivity. mdpi.com

A notable example involves the functionalization of poly(N-isopropylacrylamide) (PNIPAM), a thermo-responsive polymer, with PBA. PNIPAM exhibits a volume phase transition at its lower critical solution temperature (LCST) of around 32°C. The incorporation of hydrophobic PBA groups decreases the LCST. However, upon the addition of glucose, the formation of the hydrophilic glucose-boronate complex increases the hydrophilicity of the polymer network, causing the hydrogel to swell. mdpi.com By copolymerizing N-isopropylacrylamide with 3-acrylamidophenylboronic acid (3-AAPBA), microgels can be synthesized that exhibit a glucose-induced size expansion. This swelling is attributed to the formation of a 1:1 glucose-phenylboronate complex, which increases the degree of ionization and the Donnan potential. nih.gov The magnitude of this response is dependent on factors such as the PBA content, glucose concentration, pH, and ionic strength. nih.govacs.org

Key Parameters Influencing Glucose-Responsive Volume Phase Transition
ParameterEffect on Hydrogel SwellingUnderlying Mechanism
Glucose Concentration Increases swellingShifts equilibrium towards hydrophilic boronate-glucose complex, increasing Donnan osmotic pressure. acs.org
pH Swelling is enhanced at pH values above the pKa of the phenylboronic acidHigher pH favors the formation of the charged tetrahedral boronate, which is necessary for glucose binding. nih.gov
PBA Content Higher PBA content can lead to a more significant swelling responseProvides more binding sites for glucose, amplifying the change in hydrophilicity. acs.org
Ionic Strength High ionic strength can suppress swellingShields the charges of the boronate anions, weakening the Donnan osmotic pressure effect. nih.gov

The reversible nature of the boronate ester bond formed between phenylboronic acid and diols is the cornerstone of the self-healing capability in these hydrogels. When a hydrogel containing these dynamic covalent bonds is damaged, the network can autonomously repair itself by reforming these bonds across the fractured interface. nih.govnih.gov This process is spontaneous and can occur under physiological conditions without the need for external stimuli.

The efficiency of self-healing is influenced by several factors, including the density of the dynamic bonds, the mobility of the polymer chains, and the pH of the surrounding environment. For instance, hydrogels formed through the interaction of phenylboronic acid-modified polymers and polymers containing diol groups, such as polyvinyl alcohol (PVA), exhibit excellent self-healing properties. nih.govresearchgate.net

In one study, a self-healing hydrogel was fabricated from phenylboronic acid-functionalized carboxymethyl cellulose (B213188) (CMC–B(OH)₂) and PVA. nih.gov The hydrogel formed instantly at neutral pH through the formation of dynamic boronic ester bonds. Tensile tests demonstrated the remarkable self-healing efficiency of this material. The original hydrogel exhibited a tensile strength of 11.8 kPa. After being cut and allowed to heal, the hydrogel recovered a tensile strength of 11.6 kPa, demonstrating a healing efficiency of nearly 98%. nih.gov Another example is an injectable self-healing hydrogel constructed from a single glycopolymer containing both phenylboronic acid and glucose moieties. This material demonstrated rapid recovery after shear-induced flow, a property attributed to the reversible PBA-glucose complexation. mdpi.com

Examples of Phenylboronic Acid-Functionalized Self-Healing Hydrogels
Polymer SystemHealing MechanismReported Healing Efficiency
Phenylboronic acid-functionalized carboxymethyl cellulose (CMC–B(OH)₂) and polyvinyl alcohol (PVA)Reversible boronic ester bond formation between PBA and diol groups of PVA. nih.gov~98% recovery of tensile strength. nih.gov
Glycopolymer containing both phenylboronic acid and glucose moietiesDynamic and reversible complexation between PBA and glucose units within the same polymer chain. mdpi.comQualitatively described as rapid recovery and reformation of the hydrogel after extrusion. mdpi.com
Polyacrylic acid modified with 2-aminophenylboronic acid (PAA-2APBA) and polyvinyl alcohol (PVA)Formation of reversible covalent boronate-PVA crosslinks. researchgate.netDemonstrated by the ability of cut pieces to heal together and form a whole structure. researchgate.net

Covalent Organic Frameworks (COFs) and Related Extended Structures

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com The functionalization of COFs with phenylboronic acid introduces specific recognition sites into their porous architecture, enabling their use in selective adsorption and sensing applications. bohrium.comacs.org

The incorporation of PBA into COFs can be achieved through two main strategies: de novo synthesis using a PBA-containing monomer or post-synthetic modification of a pre-formed COF. rsc.org Post-synthetic modification is a particularly versatile approach, allowing for the introduction of PBA groups onto the pore walls of an existing COF. For example, a fluorescent COF has been functionalized with phenylboronic acid (BA@COF) through a post-synthetic reaction. This material demonstrated the ability to selectively detect and adsorb rifamycin (B1679328) antibiotics. bohrium.com

The properties of PBA-functionalized COFs are highly dependent on the structure of the parent COF and the density and accessibility of the PBA groups. For instance, a boric-acid-functionalized COF (B-COF) synthesized in a one-pot strategy exhibited a surface area of 238.0 m²/g and an average pore size of 1.2 nm. acs.org This material was used as an effective adsorbent for the selective enrichment of cis-diol-containing compounds. In another study, post-synthetic modification was used to create isomeric COFs with different orientations of boronic acid groups within the pores, leading to distinct adsorption selectivities for various nucleosides. rsc.org

Properties and Applications of Phenylboronic Acid-Functionalized COFs
COF DesignationSynthesis MethodKey PropertiesApplication
BA@COFPost-synthetic modification of a fluorescent COF. bohrium.comGood fluorescence, high crystallinity, and good selectivity. bohrium.comSensing and adsorption of rifamycin antibiotics. bohrium.com
B-COFOne-pot synthesis using a 4-aminophenyl-boronic acid ligand. acs.orgSurface area: 238.0 m²/g; Average pore size: 1.2 nm. acs.orgSelective enrichment of cis-diol-containing compounds for mass spectrometry analysis. acs.org
COF-BAPost-synthetic modification of a D–A-COF via an aza-Diels–Alder reaction. rsc.orgImproved stability and crystallinity compared to the parent COF. rsc.orgSelective capture of nucleoside guest molecules. rsc.org

Surface Functionalization of Nanomaterials (e.g., Carbon-based materials, Gold Nanoparticles)

The surface functionalization of nanomaterials with phenylboronic acid is a powerful strategy to impart specific recognition capabilities and to enhance their performance in various applications, from biosensing to catalysis. conicet.gov.arnih.gov The PBA moieties on the surface of nanomaterials can interact with diol-containing molecules on cell surfaces, in solution, or on other materials.

Gold nanoparticles (AuNPs) functionalized with PBA have been explored for a variety of applications. For example, AuNPs modified with 3-mercaptophenylboronic acid have been used to construct a sensitive and selective glucose biosensor. conicet.gov.ar In this system, the boronic acid residues allow for the supramolecular immobilization of glucose oxidase, while the AuNPs themselves contribute to the catalytic detection of the enzymatically generated hydrogen peroxide. In another application, colloidal gold nanoparticles have been shown to act as a catalyst for the aerobic homocoupling of phenylboronic acid in water, demonstrating the role of the nanoparticle surface in facilitating chemical reactions. acs.org

Carbon-based nanomaterials, such as carbon nanotubes and quantum dots, have also been functionalized with phenylboronic acid. nih.gov Boron doping and surface functionalization of carbon nanoparticles can be achieved through methods like hydrothermal synthesis. This modification can enhance the optical and electronic properties of the nanomaterials and provide specific binding sites for biological targets. For instance, magnetofluorescent nanoparticles modified with phenylboronic acid and conjugated to fluorescent carbon dots have been developed for targeted drug delivery to cancer cells. nih.gov The PBA moieties on the nanoparticle surface are capable of interacting with specific carbohydrates overexpressed on cancer cell surfaces.

Applications of Phenylboronic Acid-Functionalized Nanomaterials
NanomaterialFunctionalization ApproachApplicationMechanism of Action
Gold Nanoparticles (AuNPs)Modification with 3-mercaptophenylboronic acid. conicet.gov.arGlucose biosensing. conicet.gov.arPBA groups immobilize glucose oxidase, and the AuNPs catalyze the detection of the enzymatic product. conicet.gov.ar
Colloidal Gold NanoparticlesStabilized with poly(N-vinyl-2-pyrrolidone) and used with phenylboronic acid as a substrate. acs.orgCatalysis of C-C bond formation. acs.orgThe AuNP surface catalyzes the aerobic homocoupling of phenylboronic acid. acs.org
Magnetofluorescent Nanoparticles and Carbon DotsModification with 4-carboxyphenylboronic acid. nih.govTargeted drug delivery. nih.govPBA moieties interact with specific saccharides on cancer cell surfaces. nih.gov

Concluding Perspectives and Future Research Trajectories for Phenylboronic Acid Hydrate

Innovations in Synthesis and Derivatization

The synthesis of phenylboronic acid and its derivatives has evolved significantly from traditional methods, with a strong emphasis on improving efficiency, scalability, and sustainability.

Modern Synthetic Methodologies:

Recent advancements have focused on overcoming the limitations of classical synthetic routes, such as the use of cryogenic conditions and organometallic reagents. mdpi.com Flow chemistry has emerged as a powerful technique for the synthesis of boronic acids, enabling rapid, scalable, and safe production. mdpi.comnih.gov Continuous flow setups allow for precise control over reaction parameters, leading to high yields and purity within very short reaction times. mdpi.comnih.gov This methodology mitigates the risks associated with handling highly reactive organolithium intermediates and allows for the synthesis of a wide range of boronic acids, including those with functionalities that are sensitive under traditional batch conditions. nih.govnih.gov

Green chemistry principles are also being increasingly integrated into the synthesis of phenylboronic acid derivatives. Mild and efficient protocols have been developed, such as the one-pot synthesis of substituted phenols from arylboronic acids using aqueous hydrogen peroxide in ethanol, which is scalable and avoids the need for chromatographic purification. acs.org

Derivatization Strategies:

The derivatization of the phenylboronic acid scaffold is crucial for tailoring its properties for specific applications. For instance, the introduction of specific functional groups can modulate the compound's electronic properties, solubility, and binding affinity. nih.gov A key application of derivatization is in the development of sensors. For example, phenylboronic acid derivatives are used in online, in-source droplet-based derivatization for the sensitive analysis of saccharides by mass spectrometry. nih.gov Furthermore, the synthesis of phenylboronic acid-containing BODIPY dyes has created modular fluorescent tools for biological applications, such as the tethering of the glycan domain of antibodies. mdpi.com

The following table summarizes some innovative synthesis and derivatization approaches for phenylboronic acid.

MethodKey FeaturesAdvantagesReference
Flow Chemistry Continuous process, rapid mixing, precise temperature control.High throughput, improved safety, scalability, high purity. nih.govmdpi.comnih.govnih.gov
Green Synthesis Use of mild oxidants (e.g., H₂O₂) and green solvents (e.g., ethanol).Environmentally friendly, high efficiency, simple workup. acs.org
Online Derivatization In-source derivatization coupled with LC-MS/MS.Rapid, automated, enhanced sensitivity for analysis. nih.gov
Fluorophore Conjugation Synthesis of PBA-BODIPY dyes.Creates functional and modular fluorescent tools for bioanalysis. mdpi.com

Future research in this area will likely focus on further refining flow chemistry processes, exploring new catalytic systems for direct C-H borylation, and developing novel derivatization strategies to create highly specific and sensitive molecular probes and functional materials.

Advanced Mechanistic Elucidations and Predictive Modeling

A deeper understanding of the reaction mechanisms and intrinsic properties of phenylboronic acid hydrate (B1144303) is being achieved through a combination of advanced analytical techniques and sophisticated computational modeling.

Mechanistic Insights:

Detailed kinetic and equilibrium studies have been instrumental in elucidating the reaction mechanisms of phenylboronic acid with diols, which is fundamental to its application in sensors. mdpi.comnih.govacs.org For example, the reaction with the fluorescent dye Alizarin Red S was found to proceed through multiple kinetic steps involving both the neutral boronic acid and the anionic boronate form, leading to several fluorescent products. nih.govmdpi.comnih.gov Such studies have revealed that the reaction rates and product distribution are highly dependent on pH and the pKa of the reactants. nih.govmdpi.com Kinetic investigations into the reaction with D-fructose have shown that both the trigonal boronic acid and the tetrahedral boronate ion are reactive species. researchgate.net

Computational and Theoretical Approaches:

Predictive modeling and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of phenylboronic acid. Computational methods are used to predict the acid dissociation constant (pKa), a critical parameter for designing boronic acid-based sensors. mdpi.comacs.org These models can assess the impact of different substituents on the acidity of the boronic acid. mdpi.com

Theoretical investigations have also shed light on the electronic structure and intermolecular interactions of phenylboronic acid. Studies combining experimental and computational approaches have explored electronic correlation effects and the influence of intermolecular forces on the molecular conformation in the solid state. nih.govnih.gov Furthermore, the microhydration of phenylboronic acid has been studied to understand its interaction with surrounding water molecules, which is essential for its applications in aqueous systems.

The table below highlights key areas of advancement in the mechanistic understanding of phenylboronic acid.

Research AreaKey FindingsSignificanceReference
Reaction with Diols Elucidation of multi-step kinetic pathways involving both boronic acid and boronate species.Provides a fundamental understanding for the design of fluorescent sensors. nih.govmdpi.comnih.gov
pKa Prediction Computational models can accurately predict the pKa of substituted phenylboronic acids.Enables the rational design of boronic acids with desired acidity for specific applications. mdpi.comacs.org
Electronic Structure Theoretical studies provide insights into the electronic correlation effects and core-electron excitation energies.Reconciles experimental observations with theoretical models of the molecule's electronic properties. nih.gov
Intermolecular Interactions Combined experimental and theoretical analysis of rotational barriers and intermolecular forces in the solid state.Explains the observed molecular conformations and packing in crystals. nih.gov

Future research will likely involve the use of machine learning and artificial intelligence to develop more accurate predictive models for catalyst design and reaction optimization. researchgate.net Continued development of computational methods will allow for a more precise understanding of the complex reaction networks and non-covalent interactions that govern the behavior of phenylboronic acid hydrate.

Expanding the Scope of Catalytic Applications

While renowned for its role in the Suzuki-Miyaura cross-coupling reaction, phenylboronic acid is increasingly being recognized for its broader catalytic capabilities, functioning as a versatile organocatalyst in a variety of organic transformations. nih.govnih.gov

Cross-Coupling Reactions:

The Suzuki-Miyaura reaction, which utilizes phenylboronic acid as a key reagent for the formation of carbon-carbon bonds, remains a cornerstone of modern organic synthesis. nih.govacs.org Research in this area continues to focus on developing more efficient and environmentally friendly catalytic systems, such as performing the reaction in aqueous media with microwave heating to improve yields and reduce reaction times. nih.govnih.gov

Organocatalysis:

Phenylboronic acid and its derivatives are effective Lewis acid catalysts for a range of reactions. acs.org They have been shown to catalyze dehydrative C-alkylation and allylation reactions, using benzylic alcohols as electrophiles and producing water as the only byproduct, which aligns with the principles of green chemistry. msu.edu The catalytic activity often stems from the ability of the boronic acid to form reversible covalent bonds with hydroxyl groups, thereby activating them for subsequent transformations. nih.gov

Furthermore, phenylboronic acid can mediate condensation reactions. For instance, it catalyzes the triple condensation of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds to produce novel chromene derivatives. mdpi.commdpi.com It is also used in the one-pot, solvent-free condensation with phenols and aldehydes to synthesize dioxaborins. nih.gov

Recent research has also explored the use of boronic acids in biomimetic applications, such as the hydration of CO₂, where certain derivatives have shown significant catalytic activity. rsc.org

The table below provides a summary of the expanding catalytic applications of phenylboronic acid.

Reaction TypeRole of Phenylboronic AcidKey FeaturesReference
Suzuki-Miyaura Coupling Reagent (source of phenyl group)Formation of C-C bonds; development of aqueous and microwave-assisted methods. nih.govnih.govnih.govacs.org
Condensation Reactions CatalystSynthesis of chromenes and dioxaborins; can be performed under solvent-free conditions. mdpi.comnih.govmdpi.com
Dehydrative C-Alkylation/Allylation CatalystActivates benzylic alcohols for C-C bond formation; high atom economy. msu.edu
CO₂ Hydration CatalystBiomimetic application; potential for carbon capture technologies. rsc.org

Future research is expected to uncover new catalytic activities of phenylboronic acid, particularly in asymmetric synthesis and the activation of other functional groups. The development of chiral boronic acid catalysts could open up new avenues for enantioselective transformations.

Novel Approaches in Supramolecular Assembly and Materials Design

The ability of phenylboronic acid to form reversible covalent bonds with diols makes it an exceptional building block for the construction of dynamic and stimuli-responsive supramolecular assemblies and advanced materials. msu.edu

Supramolecular Structures:

Phenylboronic acid and its derivatives are utilized in the formation of well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions. nih.govrsc.org The boronic acid moiety can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable patterns, such as dimers and ribbons, in the solid state. rsc.org The interaction of substituted phenylboronic acids with various ligands can lead to the formation of diverse crystalline networks, including stacked layers and helical chains. nih.gov

Functional Polymers and Materials:

The incorporation of phenylboronic acid into polymer chains leads to the creation of "smart" materials that can respond to external stimuli, such as changes in pH or the presence of sugars. nih.govresearchgate.net These PBA-functionalized polymers have been used to develop a wide range of materials with biomedical applications, including:

Hydrogels: Phenylboronic acid-modified hydrogels have been designed for glucose-sensitive insulin (B600854) delivery and as materials for contact lenses that can facilitate sustained drug release. mdpi.comnih.gov

Nanoparticles: Self-assembled nanoparticles containing phenylboronic acid are being explored for targeted drug delivery to cancer cells, leveraging the interaction between PBA and sialic acid residues overexpressed on tumor cell surfaces. nih.govacs.org

Layer-by-Layer Assemblies: PBA-functionalized polymers can be used to construct multilayered films and microcapsules that can be disassembled in response to sugars or reactive oxygen species, offering potential for controlled release systems and biosensors. mdpi.com

Self-Assembled Monolayers:

Phenylboronic acid derivatives can form self-assembled monolayers (SAMs) on surfaces like gold, creating functional interfaces for sensing applications. mdpi.comnih.gov These SAMs can be used for the electrochemical or surface plasmon resonance-based detection of monosaccharides. mdpi.comnih.gov

The table below summarizes some of the novel materials designed using phenylboronic acid.

Material TypeKey FeaturePotential ApplicationReference
Stimuli-Responsive Polymers Reversible covalent bonding with diols.Drug delivery, tissue engineering, biosensors. nih.govresearchgate.net
Hydrogels Glucose- and pH-responsive swelling/shrinking.Self-regulated insulin delivery, ophthalmic drug release. mdpi.comnih.gov
Nanoparticles Self-assembly and targeting of cancer cells.Targeted cancer therapy and imaging. nih.govacs.org
Layer-by-Layer Films Stimuli-induced decomposition.Controlled release systems and biosensors. mdpi.com
Self-Assembled Monolayers Formation of functionalized surfaces.Saccharide sensing interfaces. mdpi.comnih.gov

The future of materials design with this compound lies in the development of more complex and multifunctional systems. This includes the creation of materials with multiple stimuli-responsiveness, self-healing properties, and the ability to perform complex functions in biological environments.

Q & A

Q. What solvents are optimal for dissolving phenylboronic acid hydrate in synthetic applications?

this compound exhibits high solubility in polar aprotic solvents such as ethers (e.g., dipropyl ether) and ketones (e.g., acetone, 3-pentanone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane. For purification or crystallization, ketones and ethers are recommended due to their high solvation capacity. Its cyclic esters (e.g., pinacol ester) show improved solubility across all solvents, with chloroform being optimal .

Q. How does this compound participate in cross-coupling reactions?

this compound serves as a phenyl group donor in Suzuki-Miyaura cross-coupling reactions. Under Pd(0) catalysis and basic conditions (e.g., Na₂CO₃), it reacts with aryl/vinyl halides to form biaryls or styrenes. Key considerations include maintaining anhydrous conditions to minimize boroxine formation and optimizing base strength to stabilize the boronate intermediate .

Q. What safety protocols are essential when handling this compound?

Use adequate ventilation, wear nitrile gloves, and safety goggles to avoid skin/eye contact. Avoid inhalation by working in fume hoods. Contaminated waste should be collected in airtight containers. Dehydration byproducts (boroxines) may require additional containment due to their hygroscopic nature .

Q. How does this compound interact with carbohydrates in sensing applications?

The compound binds reversibly to 1,2- or 1,3-cis-diols in sugars via boronate ester formation. This interaction is pH-dependent, with optimal binding occurring near physiological pH (7.4). For glucose sensing, functionalize matrices (e.g., hydrogels or silica films) with phenylboronic acid to enable selective, real-time detection .

Advanced Research Questions

Q. What factors complicate the reproducibility of solubility data for this compound?

Solubility measurements are confounded by its equilibrium with boroxines (trimeric anhydrides), which have distinct solubility profiles. Dynamic methods (e.g., gravimetric analysis under controlled humidity) and solvent polarity adjustments are critical to minimize dehydration. Thermodynamic models like the Redlich–Kister equation better correlate solubility data for boronic acid derivatives than Wilson or NRTL models .

Q. How can this compound be stabilized in aqueous solutions for biomedical applications?

To prevent premature boroxine formation, use buffered solutions (pH 7.4) with chelating agents (e.g., EDTA) to sequester metal ions that catalyze dehydration. Co-formulation with diols (e.g., mannitol) can shift the equilibrium toward the hydrated acid, enhancing stability for glucose-responsive drug delivery systems .

Q. What methodologies enable structural analysis of this compound in crystalline systems?

Single-crystal X-ray diffraction is ideal for resolving intermolecular interactions, such as hydrogen bonding between the boronic acid group and water. Differential scanning calorimetry (DSC) under inert atmospheres helps characterize dehydration pathways, while solid-state NMR probes boron coordination environments .

Q. Why do phenylboronic acid-based sensors exhibit variable sensitivity to fluoride ions?

Fluoride detection relies on the formation of a stable B–F bond, which alters the electronic properties of the boronic acid. Sensor sensitivity depends on the matrix (e.g., mesoporous silica films) and functionalization density. Electrochemical impedance spectroscopy (EIS) optimizes detection limits by measuring charge transfer resistance changes .

Q. How does the dehydration equilibrium of this compound affect its reactivity in Suzuki couplings?

Boroxines are less reactive than the hydrated acid due to steric hindrance. Pre-activation with bases (e.g., K₂CO₃) regenerates the monomeric boronate species. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., THF) improve coupling efficiency by stabilizing reactive intermediates .

Q. What strategies mitigate cytotoxicity in phenylboronic acid-based drug carriers?

Surface PEGylation or encapsulation in biocompatible polymers (e.g., poly(ethylene oxide)) reduces cellular toxicity. In vitro cytotoxicity assays (e.g., MTT tests) should validate carrier safety, focusing on concentration-dependent effects and metabolic interference .

Methodological Notes

  • Solubility Testing : Use dynamic methods with humidity control to account for hydration/dehydration equilibria .
  • Sensor Design : Optimize phenylboronic acid density on substrates using atomic layer deposition (ALD) for reproducible sensitivity .
  • Structural Characterization : Pair XRD with thermogravimetric analysis (TGA) to correlate crystal structure with thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.